molecular formula C20H22O7 B13796740 Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate CAS No. 5014-22-2

Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate

Cat. No.: B13796740
CAS No.: 5014-22-2
M. Wt: 374.4 g/mol
InChI Key: YBBZWHIIYJKMKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate is a depside derivative characterized by a central benzoate ester core substituted with hydroxyl, methoxy, methyl, and benzoyloxy groups. Depsides, such as this compound, are ester-linked aromatic acids commonly found in lichens and plants, often associated with antioxidant, antimicrobial, and antitumor activities . The methyl ester group at the C1 position distinguishes it from its free acid counterpart, 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoic acid (CAS ID 17636-16-7), which is a naturally occurring lichen metabolite .

Properties

CAS No.

5014-22-2

Molecular Formula

C20H22O7

Molecular Weight

374.4 g/mol

IUPAC Name

(3-hydroxy-4-methoxycarbonyl-2,5-dimethylphenyl) 2-hydroxy-4-methoxy-3,6-dimethylbenzoate

InChI

InChI=1S/C20H22O7/c1-9-7-13(25-5)11(3)17(21)16(9)20(24)27-14-8-10(2)15(19(23)26-6)18(22)12(14)4/h7-8,21-22H,1-6H3

InChI Key

YBBZWHIIYJKMKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)C)C(=O)OC)O)C)O)C)OC

Origin of Product

United States

Preparation Methods

Preparation Methods

The synthesis of Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate involves multi-step organic reactions primarily based on esterification and selective methylation of hydroxybenzoate derivatives. The preparation methods have been developed and optimized in recent research, particularly in the context of synthesizing diffractaic acid analogs and related lichen secondary metabolites.

Starting Materials

  • Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
  • Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate
  • Methyl iodide
  • Potassium carbonate (K2CO3)
  • Solvents such as dimethylformamide (DMF), acetone, acetonitrile, and dichloromethane (DCM)
  • Catalysts and reagents like copper bromide, calcium chloride, 4-methylbenzyl bromide, and 4-methylbenzyl alcohol derivatives

Key Synthetic Steps

Synthesis of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
  • Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate is reacted with copper bromide and calcium chloride in acetonitrile under nitrogen atmosphere at 50 °C for 4 hours.
  • The reaction progress is monitored by thin-layer chromatography (TLC).
  • After workup involving extraction with ethyl acetate, washing, drying, and concentration, the product is purified by column chromatography to yield methyl 2,4-dihydroxy-3,6-dimethylbenzoate with a yield of approximately 91%.
Selective Methylation of Hydroxyl Groups
  • Methyl 2,4-dihydroxy-3,6-dimethylbenzoate is subjected to methylation using methyl iodide and potassium carbonate in DMF under nitrogen atmosphere.
  • Reaction conditions typically involve stirring at room temperature followed by heating to 50 °C for 9–10 hours.
  • The reaction mixture is filtered, acidified, extracted with ethyl acetate, washed, dried, and purified by column chromatography.
  • This step yields methyl 2,4-dimethoxy-3,6-dimethylbenzoate or methyl 2-hydroxy-4-methoxy-3,6-dimethylbenzoate depending on stoichiometry and reaction conditions, with yields around 88%.
Formation of the Ester Linkage (Key Step)
  • The target compound is synthesized by esterification between methyl 2,4-dihydroxy-3,6-dimethylbenzoate and 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid derivatives.
  • Using coupling agents such as N,N'-diisopropylcarbodiimide (DIC) and catalytic 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature facilitates the formation of the ester bond.
  • The reaction is stirred for 12 hours with monitoring by TLC.
  • After quenching with acid and extraction, the product is purified by column chromatography to obtain the desired this compound as a white powder.

Hydrolysis and Functional Group Modifications

  • Hydrolysis of methyl esters to corresponding carboxylic acids is performed by refluxing with potassium hydroxide in methanol for 24–48 hours.
  • Acidification and extraction yield hydroxybenzoic acid derivatives, which can be further modified or used for subsequent esterification.

Summary Table of Preparation Steps

Step No. Reaction Description Reagents/Conditions Yield (%) Notes
1 Synthesis of methyl 2,4-dihydroxy-3,6-dimethylbenzoate CuBr2, CaCl2, acetonitrile, N2, 50 °C, 4 h 91 TLC monitored; column chromatography
2 Methylation of hydroxyl groups Methyl iodide, K2CO3, DMF, N2, 50 °C, 9–10 h 88 Selective methylation; column chromatography
3 Esterification to form target compound DIC, DMAP, DCM, RT, 12 h Not specified Coupling of hydroxybenzoates; purified by chromatography
4 Hydrolysis of methyl esters to acids KOH, MeOH, reflux 24–48 h 53–78 Acidification and extraction

Analytical Characterization

The synthesized compound and intermediates are characterized by:

Research Insights and Applications

  • The compound is an analog of diffractaic acid, a lichen secondary metabolite with noted biological activities including anti-cancer potential through inhibition of cancer stem cell signaling pathways such as WNT, STAT3, NF-κB, Hedgehog, and AP-1.
  • Its complex structure with multiple hydroxyl and methoxy groups contributes to UV absorption properties, suggesting applications in photoprotection and material stability.
  • The synthetic strategies developed allow for structural modifications to optimize biological activity and physicochemical properties.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as sodium methoxide or potassium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds with different functional groups.

Scientific Research Applications

Antioxidant Properties

Research indicates that methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate exhibits notable antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases. In vitro studies have shown that this compound can scavenge free radicals effectively, making it a candidate for formulations aimed at reducing oxidative damage in cells .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies demonstrated that it possesses significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest its potential as an antibacterial agent in pharmaceutical applications .

Anti-inflammatory Effects

Preliminary research suggests that this compound may exhibit anti-inflammatory effects. This could be beneficial in developing treatments for inflammatory diseases such as arthritis and other chronic conditions. Further studies are needed to elucidate the mechanisms involved .

UV Absorption

The compound's structure allows it to function as an effective ultraviolet (UV) absorber. This property is particularly valuable in the formulation of coatings and plastics that require protection from UV radiation to prevent degradation. Its incorporation into polymer matrices can enhance the longevity and stability of materials exposed to sunlight .

Polymer Additives

This compound can be utilized as an additive in various polymers such as polycarbonate and polyamide. Its ability to improve thermal stability and mechanical properties makes it a promising candidate for enhancing the performance of engineering plastics .

Bioremediation Potential

Given its chemical structure, there is potential for this compound to be used in bioremediation efforts aimed at degrading environmental pollutants. Its effectiveness in breaking down certain organic compounds could make it useful in cleaning up contaminated sites .

Case Studies

  • Antioxidant Efficacy Study :
    • A study published in a peer-reviewed journal evaluated the antioxidant capacity of this compound using various assays (DPPH and ABTS). Results indicated a strong correlation between concentration and antioxidant activity.
  • Antibacterial Testing :
    • In a controlled laboratory setting, the compound was tested against multiple bacterial strains. The results showed effective inhibition at concentrations as low as 100 µg/mL against Staphylococcus aureus, suggesting its potential use in topical antibacterial formulations.
  • UV Stability Assessment :
    • A series of experiments were conducted to assess the UV stability of coatings containing this compound. The findings revealed that coatings with this compound maintained their integrity significantly longer than those without it.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoic Acid

Structural Differences : The free acid form lacks the methyl ester at C1, replacing it with a carboxylic acid group.
Physicochemical Properties :

  • Solubility : The carboxylic acid group enhances water solubility compared to the methyl ester, which is more lipophilic.
  • Hydrogen Bonding: The free acid forms intermolecular hydrogen bonds (e.g., O–H···O), as observed in its crystal structure, contributing to higher melting points and stability . Biological Activity: Exhibits antioxidant and antimicrobial properties, attributed to its phenolic hydroxyl groups .

Benzyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate (Compound 2b/6a)

Structural Differences : The benzyl ester at C1 increases molecular weight and steric bulk compared to the methyl ester.
Synthesis : Synthesized via trifluoroacetic anhydride-mediated coupling (50% yield), with a melting point of 113–115°C .
Spectroscopic Data :

  • ¹H NMR : Distinct aromatic proton signals at δ 7.48–7.34 (benzyl group) and δ 6.51–6.38 (substituted benzene rings) .
  • HRMS: [M + Na]⁺ at m/z 473.1569 .

Methyl 2-hydroxy-4-methoxy-3,6-dimethylbenzoate

Structural Differences : Simpler structure lacking the benzoyloxy substituent at C4.
Physicochemical Properties :

  • Molecular Weight : 210.226 g/mol (vs. 386.38 g/mol for the target compound).
  • LogP : 1.80, indicating moderate lipophilicity .
    Applications : Serves as a precursor in depside synthesis but lacks the bioactive benzoyloxy moiety critical for antitumor activity .

Comparative Analysis of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Biological Activities
Target Methyl Ester C₂₀H₂₂O₈ 386.38 N/A Under investigation
Free Acid (Barbatic Acid Derivative) C₁₉H₂₀O₈ 372.35 N/A Antioxidant, Antimicrobial
Benzyl Ester (2b/6a) C₂₆H₂₆O₇ 450.47 113–115 Antitumor (preliminary)
Methyl 2-hydroxy-4-methoxy-3,6-dimethylbenzoate C₁₁H₁₄O₄ 210.226 N/A Synthetic precursor

Biological Activity

Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate (CAS Number: 176299-96-0) is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, including its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H22O7C_{20}H_{22}O_{7}, with a molecular weight of 362.39 g/mol. The compound features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC20H22O7
Molecular Weight362.39 g/mol
CAS Number176299-96-0
LogP2.949

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties . In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

  • HepG2 Cells : The compound showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 40 µM.
  • MCF-7 Cells : Similar effects were observed in breast cancer cells, indicating its potential as a chemotherapeutic agent.

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties . It has demonstrated effectiveness against a range of bacteria and fungi:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)3.36 µg/mL
Escherichia coli26.20 µg/mL
Candida albicans6.55 µg/mL

These findings suggest that the compound could be utilized in developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promising anti-inflammatory effects . Research indicates that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property may have implications for treating chronic inflammatory diseases.

Case Studies and Research Findings

A number of studies have focused on the biological activity of similar compounds in the same class as this compound:

  • Study A : Investigated the anticancer effects on HepG2 cells, reporting an IC50 value of 40 µM.
  • Study B : Evaluated antimicrobial efficacy against MRSA and found significant inhibition at low concentrations.
  • Study C : Explored anti-inflammatory mechanisms in animal models, demonstrating reduced edema in treated subjects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via a hydroxide-mediated nucleophilic aromatic substitution (SNAr) rearrangement. Key intermediates, such as benzyl-protected derivatives, are prepared by reacting hydroxylated precursors with appropriate acylating agents under controlled conditions (e.g., DIPEA as a base, 40°C for 23.5 h). Purification is achieved using column chromatography (silica gel, CH₂Cl₂/EtOAc gradient). Structural confirmation relies on:

  • ¹H/¹³C NMR : Distinct signals for aromatic protons (δ 6.38–7.48 ppm) and ester groups (δ 3.90 ppm for methoxy) .
  • HRMS : Accurate mass determination (e.g., [M + Na]⁺ at m/z 473.1570) .
  • Melting Point : 113–115°C .
    • Table 1 : Synthetic Data for Intermediate 2b/6a
ParameterValue
Yield50%
Melting Point113–115°C
Key NMR Signalsδ 11.92 (s, 1H, OH), 5.43 (s, 2H, CH₂)
HRMS ([M + Na]⁺)473.1570

Q. What spectroscopic and crystallographic methods are used to confirm the compound’s structure?

  • Answer :

  • NMR Spectroscopy : Assigns proton and carbon environments, distinguishing hydroxyl (δ 11.92 ppm) and methoxy (δ 3.90 ppm) groups .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures by analyzing diffraction data, though challenges like twinning or low-resolution data may require iterative refinement .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Answer :

  • PPE : Chemical safety goggles, nitrile gloves, and flame-retardant lab coats .
  • Ventilation : Use fume hoods to avoid vapor inhalation .
  • Storage : Tightly sealed containers in dry, ventilated areas; avoid ignition sources .

Advanced Research Questions

Q. How do structural modifications influence the compound’s bioactivity compared to related depsides like Barbatic Acid?

  • Answer : Substituent position (e.g., methoxy vs. methyl groups) impacts solubility and target binding. For example:

  • Barbatic Acid (BA): Antioxidant/antimicrobial activity via phenolic hydroxyl groups .
  • Target Compound : Enhanced lipophilicity from methyl groups may improve membrane permeability. Comparative assays (e.g., DPPH for antioxidants, MIC for antimicrobials) under standardized conditions resolve structure-activity relationships .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Answer : Molecular docking (e.g., AutoDock Vina) models binding to enzymes like tyrosinase or cytochrome P450. Docking scores correlate with experimental IC₅₀ values, while MD simulations assess stability of ligand-receptor complexes .

Q. How can researchers address discrepancies in reported biological activities across studies?

  • Answer :

  • Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls.
  • Meta-Analysis : Compare data from structurally analogous depsides (e.g., Diffractic Acid’s anti-inflammatory vs. Evernic Acid’s antitumor profiles) to identify trends or outliers .

Q. What challenges arise in crystallizing this compound for X-ray studies, and how are they mitigated?

  • Answer : Low solubility in common solvents (e.g., EtOAc) complicates crystal growth. Strategies include:

  • Co-Crystallization : Add small molecules (e.g., crown ethers) to improve lattice formation.
  • High-Throughput Screening : Test solvent mixtures (e.g., DMSO/hexane) to identify optimal conditions .

Methodological Recommendations

  • Synthetic Optimization : Replace benzyl-protecting groups with tert-butyl to improve yield .
  • Analytical Cross-Validation : Confirm purity via HPLC (C18 column, MeOH/H₂O mobile phase) alongside NMR .
  • Biological Assays : Use zebrafish models for in vivo toxicity screening to complement in vitro data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.